molecular formula C25H22O6 B12798412 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one CAS No. 79592-96-4

3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one

Cat. No.: B12798412
CAS No.: 79592-96-4
M. Wt: 418.4 g/mol
InChI Key: YSMQXJKDMNGBDX-UHFFFAOYSA-N
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Description

3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a chromen-4-one core with multiple methoxy and benzyloxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, solvents, and purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one apart from similar compounds is its specific combination of methoxy and benzyloxy substituents, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for various research and industrial applications.

Properties

CAS No.

79592-96-4

Molecular Formula

C25H22O6

Molecular Weight

418.4 g/mol

IUPAC Name

3-(3,4-dimethoxy-2-phenylmethoxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C25H22O6/c1-27-17-9-10-19-22(13-17)30-15-20(23(19)26)18-11-12-21(28-2)25(29-3)24(18)31-14-16-7-5-4-6-8-16/h4-13,15H,14H2,1-3H3

InChI Key

YSMQXJKDMNGBDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C(=C(C=C3)OC)OC)OCC4=CC=CC=C4

Origin of Product

United States

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